- Preparation of pyrimidine compounds as EGFR and ERBB2 inhibitor for treating cancer, World Intellectual Property Organization, , ,

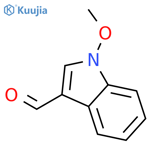

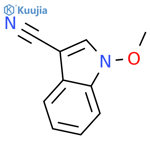

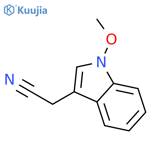

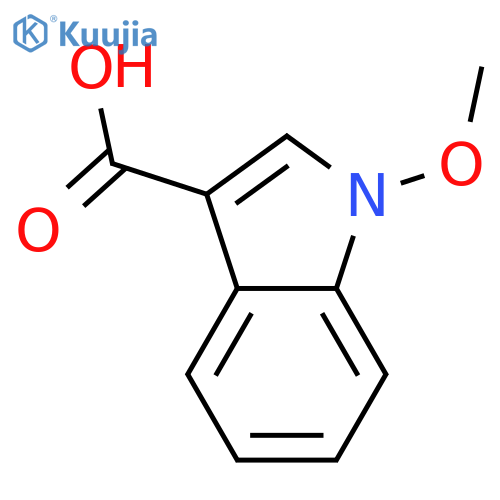

Cas no 91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid)

91913-76-7 structure

Nombre del producto:1-methoxy-1H-Indole-3-carboxylic acid

1-methoxy-1H-Indole-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 1-methoxy-1H-Indole-3-carboxylic acid

- 1-Methoxyindole-3-carboxylic aci

- 1H-Indole-3-carboxylicacid, 1-methoxy-

- 1-methoxyindole-3-carboxylic acid

- 1H-Indole-3-carboxylicacid,1-methoxy

- [ "" ]

- 1-Methoxy-1H-indole-3-carboxylic acid (ACI)

- E80470

- B2703-476550

- 1-methoxyindole-3-carboxylicacid

- SCHEMBL22955702

- HY-N1635

- CS-0017296

- DTXSID00238760

- AKOS006272876

- 91913-76-7

- FS-8625

- DB-328962

-

- Renchi: 1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)

- Clave inchi: NYXZLEZAQMDQPX-UHFFFAOYSA-N

- Sonrisas: O=C(C1C2C(=CC=CC=2)N(OC)C=1)O

Atributos calculados

- Calidad precisa: 191.05800

- Masa isotópica única: 191.058

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 231

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 51.5A^2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.29

- Punto de ebullición: 382°Cat760mmHg

- Punto de inflamación: 184.8°C

- índice de refracción: 1.598

- PSA: 51.46000

- Logp: 1.39790

1-methoxy-1H-Indole-3-carboxylic acid Información de Seguridad

- Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better

1-methoxy-1H-Indole-3-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70010-5mg |

1-methoxyindole-3-carboxylic acid |

91913-76-7 | 5mg |

¥3520.0 | 2022-04-27 | ||

| A2B Chem LLC | AH97241-1mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | >97% | 1mg |

$699.00 | 2023-12-29 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mL * 10 mM (in DMSO) |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-08 | ||

| A2B Chem LLC | AH97241-5mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | 97.5% | 5mg |

$577.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1mg |

¥1795.00 | 2022-04-26 | ||

| Alichem | A199007483-5mg |

1-Methoxyindole-3-Carboxylic Acid |

91913-76-7 | 95% | 5mg |

$672.00 | 2023-08-31 | |

| TargetMol Chemicals | TN2551-5 mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN2551-5mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 5mg |

¥ 3230 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087119-5mg |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 98% | 5mg |

¥2029.00 | 2024-04-25 | |

| TargetMol Chemicals | TN2551-1 ml * 10 mm |

1-Methoxyindole-3-carboxylic acid |

91913-76-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

1-methoxy-1H-Indole-3-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , 2-Methyl-2-butene , Water ; 24 h, 20 - 30 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 Solvents: Dimethylformamide

1.2 Solvents: Dimethylformamide

Referencia

- Simple syntheses of analogs of a wasabi phytoalexin, Heterocycles, 2001, 55(12), 2361-2368

Synthetic Routes 3

Condiciones de reacción

Referencia

- An improved preparation of 1-hydroxyindole and the synthesis of some related 3-carboxylic acids and 1-methoxyindole-3-acetonitrile, Journal of Chemical Research, 1984, (4),

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Thioglucosidase Solvents: Water ; 20 h, rt

Referencia

- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Routes 5

Condiciones de reacción

Referencia

- Synthesis and antiproliferative activity of 1-methoxy-,1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin B, ARKIVOC (Gainesville, 2008, (8), 85-104

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol

Referencia

- Syntheses of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) and its 5-iodo derivative, and their nucleophilic substitution reactions, Heterocycles, 2001, 54(1), 425-432

1-methoxy-1H-Indole-3-carboxylic acid Raw materials

- 1-methoxy-1H-indole-3-carbaldehyde

- 1-methoxy-1H-Indole-3-carbonitrile

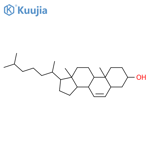

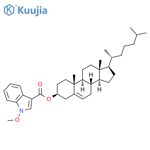

- Cholesterol

- Caulilexin C

- 1H-Indole, 1-methoxy-3-[[(5-nitro-1H-indol-1-yl)oxy]carbonyl]-

1-methoxy-1H-Indole-3-carboxylic acid Preparation Products

1-methoxy-1H-Indole-3-carboxylic acid Literatura relevante

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

3. Book reviews

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid) Productos relacionados

- 1704082-87-0((4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid)

- 2549032-48-4(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine)

- 2229110-56-7(4-amino-1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid)

- 1805908-55-7(4-(3-Bromopropanoyl)-3-methylanisole)

- 614-33-5(glyceryl tribenzoate)

- 1824322-02-2(4-Morpholinecarboxylic acid, 2-[2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester)

- 1936397-20-4(2-ethyl-4-hydroxy-2,3-dimethylbutanal)

- 2680813-88-9(ethyl 4-amino-5-(1H-indol-3-yl)-5-oxopentanoate)

- 1596010-78-4(2-methyl-6-(methylsulfanyl)hexanoic acid)

- 2228785-98-4(4,4-difluoro-1-2-(4-fluorophenyl)ethylcyclohexan-1-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:91913-76-7)1-methoxy-1H-Indole-3-carboxylic acid

Pureza:99%

Cantidad:5mg

Precio ($):169.0